molecular formula C10H16N2O B026576 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL CAS No. 59578-64-2

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

Cat. No.: B026576
CAS No.: 59578-64-2
M. Wt: 180.25 g/mol
InChI Key: DAUCYRIVLLXANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL is an organic compound that features a pyridine ring attached to a butane chain with a hydroxyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL can be achieved through several synthetic routes. One common method involves the alkylation of 3-pyridylacetonitrile with 4-chlorobutan-1-ol, followed by reduction and methylation steps. The reaction conditions typically involve:

    Alkylation: Reacting 3-pyridylacetonitrile with 4-chlorobutan-1-ol in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: Reducing the nitrile group to an amine using a reducing agent like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Methylation: Methylating the resulting amine with methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-(N-Methylamino)-4-(3-pyridyl)butan-1-one.

    Reduction: 4-(N-Methylamino)-4-(3-pyridyl)butane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(N-Methylamino)-4-(2-pyridyl)butane-1-OL: Similar structure but with the pyridine ring in a different position.

    4-(N-Methylamino)-4-(4-pyridyl)butane-1-OL: Another positional isomer with the pyridine ring in the para position.

    4-(N-Methylamino)-4-(3-pyridyl)butane-2-OL: Similar compound with the hydroxyl group on the second carbon of the butane chain.

Uniqueness

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(methylamino)-4-pyridin-3-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCYRIVLLXANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482801
Record name 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59578-64-2
Record name 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 2
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 3
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 4
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 5
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 6
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.